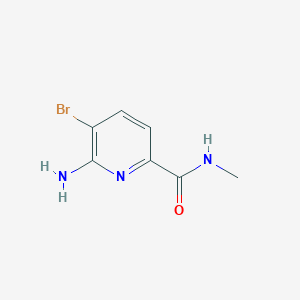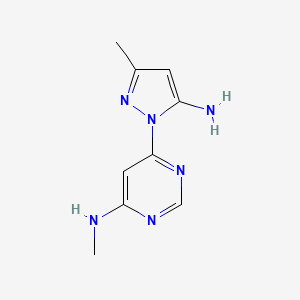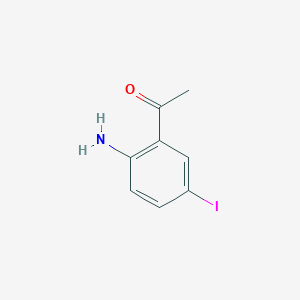
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazol-5-carbonsäure
Übersicht
Beschreibung
The compound “2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a methyl group . It also contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the oxazole ring, followed by the introduction of the cyclopropylmethyl and carboxylic acid groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group is known to introduce strain into molecules due to its small ring size, which can affect the compound’s reactivity . The oxazole ring is aromatic and relatively stable. The presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group can undergo ring-opening reactions, the oxazole ring can participate in various transformations depending on the position of the substitution, and the carboxylic acid group can react with bases, reducing agents, and other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound solid at room temperature, and it would likely be soluble in polar solvents due to the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Biosynthese von Cyclopropanfettsäuren
Cyclopropanfettsäuren (CPFAs) sind eine Klasse von Fettsäuren, die Cyclopropylgruppen enthalten, die ihnen einzigartige chemische und physikalische Eigenschaften verleihen. Die in Frage stehende Verbindung könnte als Vorläufer bei der Biosynthese von CPFAs in Pflanzen dienen. Diese Fettsäuren sind wertvoll für die Synthese von industriellen Ausgangsstoffen, die in Schmiermitteln, Kosmetika, Farbstoffen und Beschichtungen verwendet werden .
Suzuki–Miyaura-Kreuzkupplungsreaktionen
Der Oxazolring der Verbindung kann möglicherweise an Suzuki–Miyaura-Kreuzkupplungsreaktionen teilnehmen. Diese Art von Reaktion wird häufig bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt, insbesondere in der pharmazeutischen und feinchemischen Industrie. Die Struktur der Verbindung könnte ein stabiles, funktionsgruppen-tolerantes Reagenz für solche Kupplungen liefern .
Antikrebsanwendungen
Verbindungen mit Cyclopropylmethylgruppen wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Daher könnte 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazol-5-carbonsäure auf ihr Potenzial untersucht werden, Entzündungswege zu hemmen, was bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein könnte .
Antibakterielle und antifungale Aktivitäten
Die strukturellen Merkmale von Cyclopropylmethylverbindungen deuten auch auf ein potenzielles antibakterielles und antifungales Potential hin. Die Forschung könnte die Verwendung dieser Verbindung als Basis für die Entwicklung neuer antimikrobieller Wirkstoffe untersuchen, die der wachsenden Besorgnis über Antibiotikaresistenz entgegenwirken könnten .
Hautpflegende Mittel
Aufgrund des Vorhandenseins der Cyclopropylmethylgruppe könnte diese Verbindung hautpflegende Eigenschaften aufweisen. Sie könnte in der Formulierung von Hautpflegeprodukten verwendet werden und zur Befeuchtung, Reparatur und zum Schutz der Hautbarriere beitragen .
Industrielle Schmiermittel und Beschichtungen
Die einzigartige gespannte Ringstruktur von Cyclopropylgruppen ist bekannt dafür, dass sie durch Hydrierung leicht geöffnet wird, was zu methylverzweigten Fettsäuren führt. Diese besitzen ein Gleichgewicht chemischer und physikalischer Eigenschaften, die für Hochleistungsschmierstoffe und -beschichtungen geeignet sind, was die Verbindung zu einem Kandidaten für solche industriellen Anwendungen macht .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it is handled. Standard safety measures should always be taken when handling chemical substances, including the use of personal protective equipment and working in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKDUEFPFDTNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467840-47-6 | |
| Record name | 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)
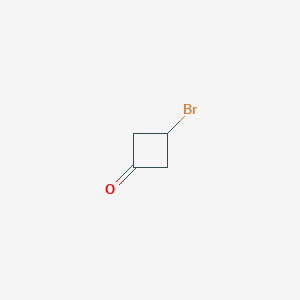
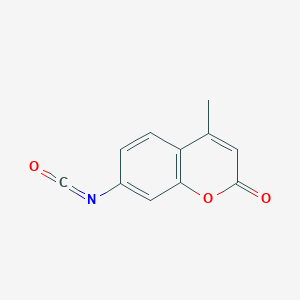
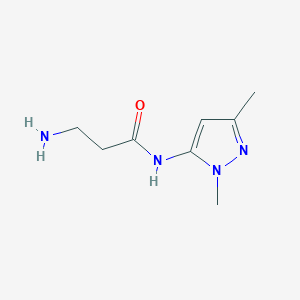

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)

